

(4-Phenyl-1,3-thiazol-2-yl)methanol basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Phenyl-1,3-thiazol-2-yl)methanol

Cat. No.: B1465154

[Get Quote](#)

An In-depth Technical Guide to **(4-Phenyl-1,3-thiazol-2-yl)methanol**: Properties, Synthesis, and Applications

Authored by Gemini, Senior Application Scientist Abstract

The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds. This guide provides a comprehensive technical overview of a specific derivative, **(4-Phenyl-1,3-thiazol-2-yl)methanol**. We delve into its fundamental physicochemical properties, outline robust synthetic and characterization methodologies, and explore its established and potential biological activities. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the exploration of thiazole-based compounds for therapeutic applications.

Core Physicochemical and Structural Properties

(4-Phenyl-1,3-thiazol-2-yl)methanol is a small molecule featuring a central thiazole ring substituted with a phenyl group at the 4-position and a hydroxymethyl group at the 2-position. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and potential for biological interactions.

Chemical Identity

Property	Value	Source
IUPAC Name	(4-phenyl-1,3-thiazol-2-yl)methanol	PubChem
Molecular Formula	C ₁₀ H ₉ NOS	[1] [2]
Molecular Weight	191.25 g/mol	[2] [3] [4]
CAS Number	33015-67-1	PubChem
PubChem CID	698895	[1]
SMILES	C1=CC=C(C=C1)C2=CSC(=N2)CO	[2]

Structural Representation

Caption: 2D structure of **(4-Phenyl-1,3-thiazol-2-yl)methanol**.

Synthesis and Structural Characterization

The synthesis of **(4-phenyl-1,3-thiazol-2-yl)methanol** can be approached through several routes. A common and reliable strategy involves the initial formation of a 2-carboxy- or 2-carbethoxy-4-phenylthiazole intermediate, followed by reduction to the primary alcohol. The Hantzsch thiazole synthesis is a foundational method for constructing the core ring system.

Synthetic Workflow

A plausible and efficient synthesis involves a two-step process starting from commercially available reagents. First, the 4-phenyl-1,3-thiazole-2-carboxylic acid ethyl ester is formed via the Hantzsch synthesis. This is followed by a selective reduction of the ester to the desired alcohol.

Step 1: Hantzsch Thiazole Synthesis

2-Bromoacetophenone Ethyl 2-thiooxamate

+

Ethyl 2-thiooxamate

(Base, EtOH)

Ethyl 4-phenyl-1,3-thiazole-2-carboxylate

Step 2: Ester Reduction

Ethyl 4-phenyl-1,3-thiazole-2-carboxylate

+

Reducing Agent
(e.g., LiAlH₄)

(Anhydrous THF)

(4-Phenyl-1,3-thiazol-2-yl)methanol

[Click to download full resolution via product page](#)

Caption: General two-step synthetic workflow for the target compound.

Detailed Experimental Protocol: Reduction of Ethyl Ester

This protocol describes the reduction of ethyl 4-phenyl-1,3-thiazole-2-carboxylate to **(4-phenyl-1,3-thiazol-2-yl)methanol**. This method is adapted from analogous reductions of similar thiazole esters.^[5]

Materials:

- Ethyl 4-phenyl-1,3-thiazole-2-carboxylate
- Lithium aluminum hydride (LiAlH₄), 2M solution in THF

- Anhydrous tetrahydrofuran (THF)
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Water (deionized)
- Argon or Nitrogen gas supply

Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add a solution of ethyl 4-phenyl-1,3-thiazole-2-carboxylate (1.0 eq) dissolved in anhydrous THF.
- Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
- Addition of Reducing Agent: Slowly add a 2M solution of lithium aluminum hydride in THF (2.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
 - Causality Note: The slow, cooled addition is critical to control the highly exothermic reaction between LiAlH₄ and the ester, preventing side reactions and ensuring safety.
- Reaction Monitoring: Stir the resulting mixture under an inert argon atmosphere at 0 °C for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Carefully quench the reaction by the slow, dropwise addition of water (e.g., 0.5 mL per gram of LiAlH₄ used) while maintaining the temperature at 0 °C. This is followed by the addition of ethyl acetate.
 - Self-Validation: The careful quenching neutralizes the excess reactive hydride. The formation of a filterable solid (lithium and aluminum salts) indicates a successful quench.
- Work-up: Add anhydrous sodium sulfate to the mixture and stir for 15 minutes to remove all water.

- Isolation: Filter the resulting slurry and wash the solid cake with additional ethyl acetate. Concentrate the combined filtrate under reduced pressure to yield the crude product.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure **(4-phenyl-1,3-thiazol-2-yl)methanol**.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following spectral data are expected for **(4-phenyl-1,3-thiazol-2-yl)methanol**.

Technique	Expected Observations
¹ H NMR	* Aromatic Protons (Phenyl): Multiplets in the range of δ 7.3-7.9 ppm (5H). ^[5] * Thiazole Proton: A singlet for the proton at the C5 position of the thiazole ring. * Methylene Protons (-CH ₂ -): A singlet around δ 4.8 ppm (2H). ^[5] * Hydroxyl Proton (-OH): A broad singlet, exchangeable with D ₂ O.
¹³ C NMR	* Aromatic Carbons: Multiple signals in the δ 125-140 ppm region. * Thiazole Carbons: Signals corresponding to C2, C4, and C5. * Methylene Carbon (-CH ₂ OH): A signal around δ 60-65 ppm.
IR (KBr)	* O-H Stretch: A broad band around 3200-3400 cm ⁻¹ (alcohol). * Aromatic C-H Stretch: Peaks around 3000-3100 cm ⁻¹ . * C=N Stretch (Thiazole): A characteristic absorption around 1600-1650 cm ⁻¹ .
Mass Spec. (EI)	* Molecular Ion (M ⁺): A peak at m/z = 191. * Key Fragments: Loss of H ₂ O (m/z = 173), loss of CH ₂ OH (m/z = 160).

Biological Activity and Therapeutic Potential

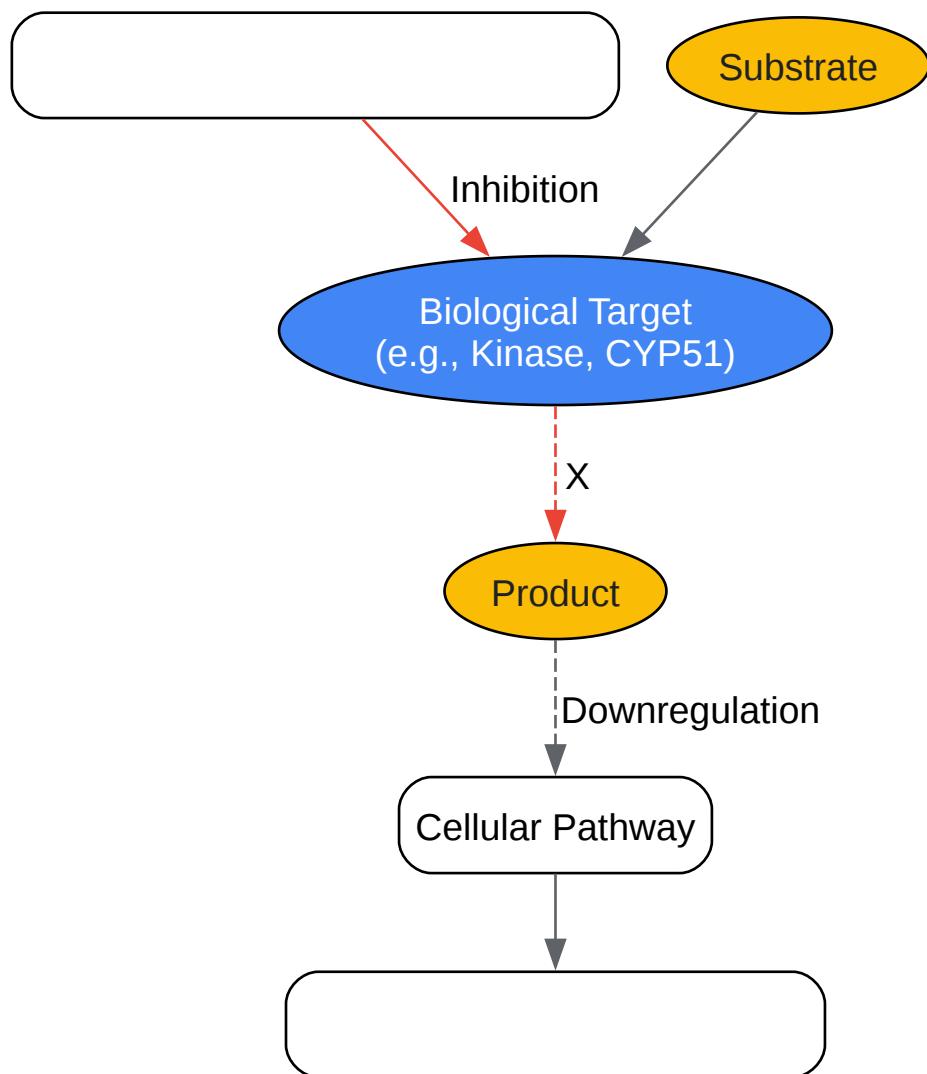
While specific studies on **(4-phenyl-1,3-thiazol-2-yl)methanol** are limited, the broader class of phenylthiazole derivatives exhibits a remarkable range of biological activities, making this compound a valuable scaffold for drug discovery.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Known Activities of Phenylthiazole Scaffolds

- **Antifungal Activity:** Many phenylthiazole derivatives are potent inhibitors of lanosterol 14 α -demethylase (CYP51), a crucial enzyme in fungal ergosterol biosynthesis.[\[9\]](#) This makes them attractive candidates for developing new antifungal agents to combat resistant pathogens.[\[9\]](#)
- **Anticancer Activity:** The thiazole moiety is present in several anticancer agents.[\[7\]](#) Derivatives have been shown to induce apoptosis, inhibit tubulin polymerization, and interfere with topoisomerases.[\[7\]](#) Recent studies have identified phenylthiazole derivatives that dually target SIRT2 and EGFR, presenting a strategy to overcome drug resistance in cancer therapy.[\[7\]](#)
- **Anti-inflammatory Activity:** Certain substituted thiazoles have demonstrated significant in vitro and in vivo anti-inflammatory effects, partly through the inhibition of prostaglandin E2 (PGE2) secretion.[\[6\]](#)
- **Antimicrobial and Anthelmintic Activity:** Phenylthiazole derivatives have been synthesized and tested against various bacterial strains and have shown significant antifungal and anthelmintic properties.[\[10\]](#)[\[11\]](#)

Potential Mechanism of Action (Conceptual)

As an intermediate or lead compound, **(4-phenyl-1,3-thiazol-2-yl)methanol** can be modified to interact with various biological targets. The diagram below illustrates a conceptual pathway where a derivative targets a key enzyme, such as a kinase or a metabolic enzyme like CYP51.



[Click to download full resolution via product page](#)

Caption: Conceptual mechanism of action for a phenylthiazole derivative.

Safety, Handling, and Storage

4.1. Hazard Identification Based on data for structurally related compounds, **(4-phenyl-1,3-thiazol-2-yl)methanol** should be handled with care. Potential hazards include:

- Harmful if swallowed.[\[4\]](#)
- Causes skin irritation.[\[4\]](#)
- Causes serious eye irritation.[\[4\]](#)

- May cause respiratory irritation.[\[4\]](#)

4.2. Recommended Precautions

- Engineering Controls: Use in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear standard nitrile gloves, safety glasses with side shields, and a lab coat.
- Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

(4-Phenyl-1,3-thiazol-2-yl)methanol is a versatile chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its straightforward synthesis and the well-documented biological activities of the phenylthiazole scaffold make it a compound of high interest. Future research should focus on derivatizing the hydroxyl group to create libraries of esters, ethers, and other functionalized analogues for screening against a wide array of biological targets, including kinases, viral enzymes, and fungal metabolic pathways. A thorough investigation of its own intrinsic biological activity is also warranted.

References

- [\(4-Phenyl-1,3-thiazol-2-yl\)methanol | C10H9NOS - PubChem](#).
- [Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC](#).
- [Synthesis and biological activity of 4" -substituted-2-\(4'-formyl-3'-phenylpyrazole\)-4-phenyl thiazole - JOCPR. jocpr.com. \[Link\]](#)
- [\[4-\(1,3-Thiazol-2-yl\)phenyl\]methanol - GISSMO NMR. gissmo.nmr.fam.wisc.edu. \[Link\]](#)
- [An Overview of Thiazole Derivatives and its Biological Activities. wjpr.net. \[Link\]](#)
- [Identification of 3-\[\(4-Acetylphenyl\)\(4-Phenylthiazol-2-Yl\)Amino\]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH](#).
- [Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC](#).

- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. pharmascholars.com. [Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. mdpi.com. [Link]
- (2-Phenyl-1,3-thiazol-5-yl)methanol | C10H9NOS - PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (4-Phenyl-1,3-thiazol-2-yl)methanol | C10H9NOS | CID 698895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound (4-phenyl-1,3-thiazol-2-yl)methanol - Chemdiv [chemdiv.com]
- 3. scbt.com [scbt.com]
- 4. (2-Phenyl-1,3-thiazol-5-yl)methanol | C10H9NOS | CID 16495207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [(4-Phenyl-1,3-thiazol-2-yl)methanol basic properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1465154#4-phenyl-1-3-thiazol-2-yl-methanol-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com